

The Versatility of 5-Methoxyisophthalic Acid: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Methoxyisophthalic acid*

Cat. No.: *B140609*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyisophthalic acid, a substituted aromatic dicarboxylic acid, has emerged as a highly versatile and valuable building block in modern synthetic chemistry. Its rigid, bent structure, coupled with the electronic influence of the methoxy group and the coordinating ability of its two carboxylate moieties, makes it an ideal candidate for the construction of a diverse array of supramolecular architectures and functional materials. This technical guide provides an in-depth exploration of the role of **5-methoxyisophthalic acid** in the synthesis of coordination polymers, metal-organic frameworks (MOFs), and liquid crystals, with a focus on experimental methodologies and potential applications relevant to materials science and drug development.

Physicochemical Properties of 5-Methoxyisophthalic Acid

A thorough understanding of the fundamental properties of **5-methoxyisophthalic acid** is crucial for its effective application in synthesis.

Property	Value
CAS Number	46331-50-4
Molecular Formula	C ₉ H ₈ O ₅
Molecular Weight	196.16 g/mol
Melting Point	275-280 °C
Appearance	White to off-white crystalline powder
Solubility	Soluble in polar organic solvents such as DMF, DMSO, and methanol.

Core Synthetic Applications

Coordination Polymers and Metal-Organic Frameworks (MOFs)

5-Methoxyisophthalic acid is extensively used as an organic linker in the synthesis of coordination polymers and MOFs. The angular disposition of its carboxylate groups facilitates the formation of diverse network topologies, ranging from one-dimensional chains to complex three-dimensional frameworks. The methoxy group can influence the electronic properties of the resulting framework and can also play a role in intermolecular interactions.

The choice of metal ion and the use of ancillary N-donor ligands are critical factors that direct the final structure of the coordination polymer. This structural diversity is key to tuning the properties of the material for specific applications, such as gas storage, catalysis, and drug delivery. For instance, the use of flexible N-donor ancillary ligands with 5-methoxyisophthalate and zinc(II) has been shown to produce a variety of entangled networks, including polythreaded and polycatenated structures.^[1]

Some MOFs constructed from 5-substituted isophthalic acids have been investigated for their ability to store and release nitric oxide (NO), a molecule with significant biological roles, including wound healing and thrombosis prevention.^[2] This highlights the potential of these materials in the development of novel therapeutic delivery systems.

Compound	Metal Ion	Ancillary Ligand	Dimensionality	Key Feature	Reference
[Zn(CH ₃ O-ip) (bime) _{0.5}]	Zn(II)	bime	3D	Polythreaded network	[1]
[Zn(CH ₃ O-ip) (btx)] ₂ ·H ₂ O	Zn(II)	btx	3D	Interpenetrating and polythreaded	[1]
[Zn(CH ₃ O-ip) (bix)] ₂	Zn(II)	bix	3D	Polycatenated layers	[1]
Mn(HMeOip) ₂	Mn(II)	None	3D	-	[2]
[Cd ₂ (MeO-ip) ₂ (bpp) ₂]n·nH ₂ O	Cd(II)	bpp	-	-	
[Ni(MeO-ip)(bpp)(H ₂ O)]n·nH ₂ O	Ni(II)	bpp	-	-	

bime = 1,2-bis(imidazol-1'-yl)ethane, btx = 1,4-bis(triazol-1-ylmethyl)benzene, bix = 1,4-bis(imidazol-1-ylmethyl)benzene, bpp = 1,3-di(4-pyridyl)propane

Bent-Core Liquid Crystals

The inherent bent shape of the **5-methoxyisophthalic acid** core makes it an excellent precursor for the synthesis of bent-core liquid crystals, also known as "banana" liquid crystals. These materials exhibit unique mesophases with fascinating properties, such as ferroelectricity and chirality, arising from the polar ordering of the bent molecules. The synthesis typically involves the esterification of the carboxylic acid groups of **5-methoxyisophthalic acid** with various phenolic derivatives, which form the "arms" of the bent-core molecule. The nature of these arms, including their length and the presence of other functional groups, plays a crucial role in determining the liquid crystalline properties of the final compound. For example, seven-ring bent-core compounds derived from **5-methoxyisophthalic acid** have been shown to exhibit transitions between lamellar antiferroelectric and columnar ferroelectric phases.[3]

Other Polymeric Materials

Beyond coordination polymers and liquid crystals, **5-methoxyisophthalic acid** can be used as a monomer in the synthesis of other types of polymers. For instance, it can be used to prepare polyesters and polyamides, where its incorporation can enhance the thermal stability and mechanical properties of the resulting materials.^[4] It has also been used in the synthesis of poly(benzimidazole)s and cyclic hyperbranched poly(ether ketone)s.

Experimental Protocols

Synthesis of 5-Methoxyisophthalic Acid

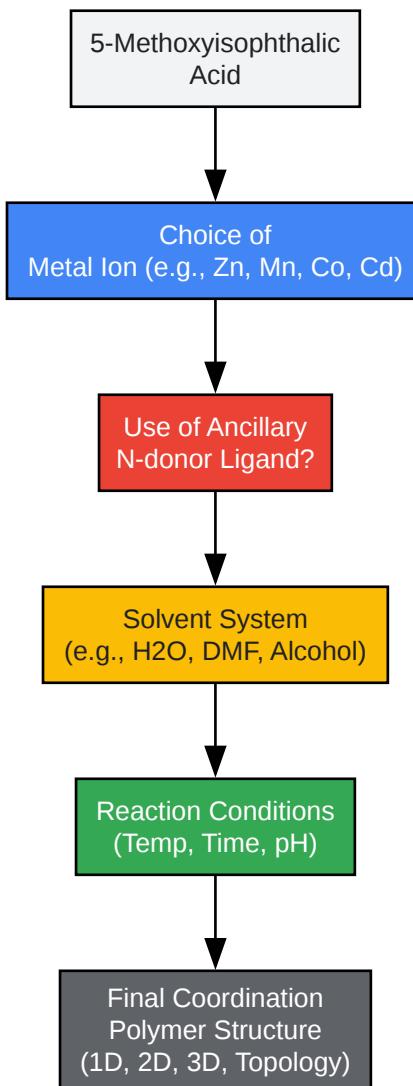
A common laboratory-scale synthesis of **5-methoxyisophthalic acid** involves the methylation of 5-hydroxyisophthalic acid, followed by the hydrolysis of the resulting dimethyl ester.

Step 1: Synthesis of Dimethyl 5-methoxyisophthalate

- In a round-bottom flask, suspend 5-hydroxyisophthalic acid (18.2 g, 0.10 mol), K_2CO_3 (40.73 g, 0.34 mol), and dimethyl sulphate (52 mL, 0.55 mol) in acetone (300 mL).^[2]
- Heat the mixture to reflux for 18 hours.^[2]
- After cooling to room temperature, pour the mixture into approximately 1.3 L of water.^[2]
- Collect the resulting precipitate of dimethyl 5-methoxyisophthalate by filtration and recrystallize from cyclohexane. A typical yield is around 78% (17.47 g).^[2]

Step 2: Hydrolysis to 5-Methoxyisophthalic Acid

- Add aqueous potassium hydroxide (5.72 M, 40 mL, 0.23 mol) to a methanolic solution (150 mL) of dimethyl 5-methoxyisophthalate (15.35 g, 0.068 mol).^[2]
- Heat the mixture to reflux for 7 hours.^[2]
- After cooling, pour the mixture into distilled water (375 mL).^[2]
- Acidify the solution to pH 1 using concentrated HCl.^[2]
- Collect the crude **5-methoxyisophthalic acid** by filtration and recrystallize from acetone.^[2]

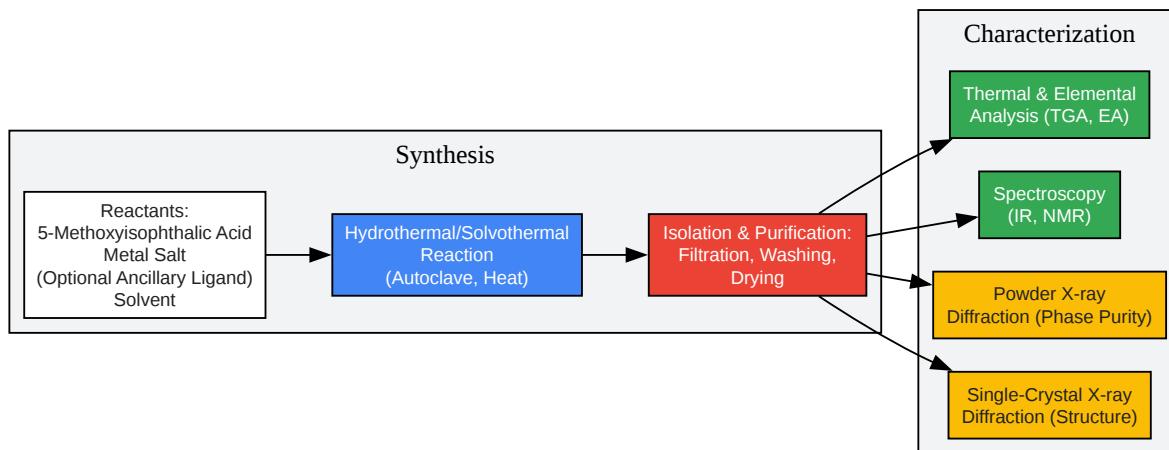

General Protocol for Hydrothermal Synthesis of a Mn(II)-based Coordination Polymer

This protocol provides a representative example of the hydrothermal synthesis of a coordination polymer using **5-methoxyisophthalic acid**.

- In a Teflon-lined steel autoclave, combine **5-methoxyisophthalic acid** (117 mg, 0.60 mmol) and $\text{Mn}(\text{OAc})_2 \cdot 4\text{H}_2\text{O}$ (147 mg, 0.60 mmol) in water (9 mL).
- Seal the autoclave and heat it to 110 °C for three days.
- Allow the autoclave to cool to room temperature. Colorless prism crystals of $\text{Mn}(\text{HMeOip})_2$ will form.
- Collect the crystals by filtration. The reported yield for this specific synthesis is 20%.
- Characterization data for the product includes:
 - Elemental Analysis (calcd. for $\text{MnC}_{18}\text{H}_{14}\text{O}_{10}$): C: 48.56%, H: 3.17%.
 - IR (ATR, cm^{-1}): 3098, 2937, 2835, 1669, 1601, 1545, 1472, 1457, 1424, 1378, 1363, 1337, 1297, 1271, 1261, 1185, 1136, 1100, 1061, 928, 905, 892, 873, 798, 765, 751, 702, 684, 666, 630, 575, 546, 524.

Visualizing Synthetic Pathways and Relationships Logical Flow of Coordination Polymer Synthesis

The final structure of a coordination polymer derived from **5-methoxyisophthalic acid** is highly dependent on the synthetic conditions. The following diagram illustrates the key decision points and their influence on the resulting architecture.



[Click to download full resolution via product page](#)

Caption: Influence of synthetic parameters on the final structure.

General Experimental Workflow for MOF Synthesis and Characterization

The synthesis and characterization of a novel MOF from **5-methoxyisophthalic acid** follows a systematic workflow, from the initial reaction to the final material analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for MOF synthesis and characterization.

Conclusion and Future Outlook

5-Methoxyisophthalic acid is a powerful and versatile building block that provides access to a wide range of functional materials. Its utility in the synthesis of coordination polymers, MOFs, and liquid crystals is well-established, with ongoing research continuing to uncover new structures and properties. For drug development professionals, the potential of MOFs derived from this linker in gas delivery and as potential carriers for therapeutic agents warrants further investigation. The ability to fine-tune the structure and functionality of these materials through synthetic modification opens up exciting possibilities for the design of next-generation materials for a variety of applications, from electronics to medicine. Future work will likely focus on the development of more complex and functionalized derivatives of **5-methoxyisophthalic acid** to create materials with even more tailored and enhanced properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Syntheses, structures and photoluminescence of five zinc(ii) coordination polymers based on 5-methoxyisophthalate and flexible N-donor ancillary ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Versatility of 5-Methoxyisophthalic Acid: A Technical Guide for Synthetic Chemists]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140609#role-of-5-methoxyisophthalic-acid-as-a-building-block-in-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com